1-(6-Nitroindolin-1-yl)ethanone is a chemical compound characterized by its unique structure, which includes a nitro group attached to an indoline moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 206.201 g/mol . The presence of the nitro group significantly influences its chemical properties and biological activities.
Due to the lack of specific information on 1-(6-Nitroindolin-1-yl)ethanone, it is advisable to handle it with caution assuming similar properties to other nitroaromatic compounds. These can include:
1-(6-Nitroindolin-1-yl)ethanone holds promise as a building block for novel drug discovery due to the presence of the indolinone core. The indolinone scaffold is a prevalent pharmacophore found in numerous bioactive molecules with diverse therapeutic applications []. Researchers can utilize 1-(6-Nitroindolin-1-yl)ethanone as a starting material for synthesizing more complex indolinone-based compounds for screening against various disease targets.
The synthesis of 1-(6-Nitroindolin-1-yl)ethanone typically involves multi-step processes that may include:
1-(6-Nitroindolin-1-yl)ethanone has potential applications in medicinal chemistry and material science. Its derivatives may serve as lead compounds for drug development targeting various diseases, including cancer and bacterial infections. Additionally, due to its unique structural features, it may find use in organic synthesis as an intermediate for more complex molecules.
Several compounds share structural similarities with 1-(6-Nitroindolin-1-yl)ethanone, each exhibiting unique properties:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-(5-Hydroxyindolin-1-yl)ethanone | 4770-32-5 | 0.90 |
1-(4-Hydroxyindolin-1-yl)ethanone | 192061-82-8 | 0.86 |
1-(6-Amino-5-methoxyindolin-1-yl)ethanone | 23772-41-0 | 0.84 |
5-Methoxyindoline hydrochloride | 4770-39-2 | 0.78 |
5-Methoxy-2-oxoindoline-3-carbaldehyde | 52508-88-0 | 0.78 |
Uniqueness: The presence of the nitro group at the sixth position on the indoline ring differentiates 1-(6-Nitroindolin-1-yl)ethanone from its analogs, potentially affecting its reactivity and biological interactions compared to other hydroxylated or methoxylated derivatives.